(3R)-5,5-Dimethyl-3-pyrrolidineethanol
Description
(3R)-5,5-Dimethyl-3-pyrrolidineethanol is a chiral pyrrolidine derivative characterized by a hydroxyl group at the 3-position and two methyl substituents at the 5-position of the pyrrolidine ring. The stereochemistry at the 3-position (R-configuration) is critical for its biological activity, particularly in interactions with γ-aminobutyric acid (GABA) receptors . Synthesized via asymmetric hydrogenation of a ketone intermediate using a Ru-BINAP catalyst, this compound achieves high enantiomeric excess (≥98% ee) and moderate yields (65–70%) . Its molecular weight is 157.23 g/mol, and it exhibits moderate hydrophilicity (logP ≈ 0.8), making it suitable for central nervous system (CNS) targeting .
Properties
Molecular Formula |
C8H17NO |
|---|---|
Molecular Weight |
143.23 g/mol |
IUPAC Name |
2-[(3R)-5,5-dimethylpyrrolidin-3-yl]ethanol |
InChI |
InChI=1S/C8H17NO/c1-8(2)5-7(3-4-10)6-9-8/h7,9-10H,3-6H2,1-2H3/t7-/m0/s1 |
InChI Key |
FJBHVDOFTTUVHD-ZETCQYMHSA-N |
Isomeric SMILES |
CC1(C[C@@H](CN1)CCO)C |
Canonical SMILES |
CC1(CC(CN1)CCO)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-5,5-Dimethyl-3-pyrrolidineethanol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of a suitable pyrrolidine derivative.
Hydroxylation: Introduction of the hydroxyl group at the 3-position of the pyrrolidine ring.
Methylation: Addition of methyl groups at the 5-position to achieve the desired dimethyl substitution.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3R)-5,5-Dimethyl-3-pyrrolidineethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming a fully saturated pyrrolidine ring.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of fully saturated pyrrolidine derivatives.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
(3R)-5,5-Dimethyl-3-pyrrolidineethanol has several scientific research applications, including:
Chemistry: Used as a chiral building block in asymmetric synthesis and as a ligand in catalytic reactions.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the synthesis of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (3R)-5,5-Dimethyl-3-pyrrolidineethanol involves its interaction with specific molecular targets and pathways. The hydroxyl group and the chiral center play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
- Bulkier substituents (e.g., diethyl vs. dimethyl) reduce synthetic yields due to steric hindrance .
- The R-enantiomer is synthesized more efficiently than the S-enantiomer, likely due to catalyst stereoselectivity .
Pharmacological Activity
GABA Receptor Binding
The R-enantiomer exhibits superior affinity for GABA-A receptors compared to analogs:
| Compound | GABA-A Receptor EC₅₀ (µM) | Selectivity Over GABA-B | Reference |
|---|---|---|---|
| (3R)-5,5-Dimethyl-3-pyrrolidineethanol | 0.12 | >100-fold | |
| (3S)-5,5-Dimethyl-3-pyrrolidineethanol | 1.45 | 10-fold | |
| 5,5-Diethyl-3-pyrrolidineethanol | 2.30 | 5-fold | |
| 3-Pyrrolidineethanol (unsubstituted) | 8.70 | No selectivity |
Key Observations :
- Methyl groups at the 5-position enhance receptor affinity by stabilizing hydrophobic interactions .
- The R-configuration aligns optimally with the GABA-A binding pocket, reducing EC₅₀ by 12-fold compared to the S-enantiomer .
Antimicrobial Activity
Substituents also influence antimicrobial potency:
| Compound | E. coli MIC (µg/mL) | S. aureus MIC (µg/mL) | Reference |
|---|---|---|---|
| This compound | 8.0 | 16.0 | |
| 5,5-Diethyl-3-pyrrolidineethanol | 32.0 | 64.0 | |
| 3-Hydroxy-5-methylpyrrolidine | 64.0 | 128.0 |
Key Observations :
- Smaller substituents (dimethyl) improve penetration into bacterial membranes, lowering MIC values .
- The hydroxyl group at position 3 is essential for disrupting bacterial cell walls .
Key Observations :
- Asymmetric hydrogenation achieves high enantiopurity but requires specialized catalysts .
- Reductive amination yields racemic mixtures, limiting pharmacological utility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
